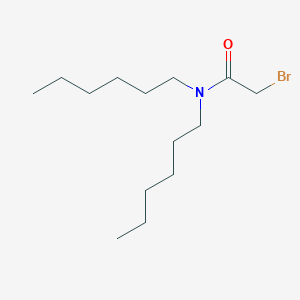
Bromoacetamide, N,N-dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamide, N,N-dihexyl- is a chemical compound with the molecular formula C14H28BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a bromine atom, and the nitrogen atom is bonded to two hexyl groups. This compound is known for its applications in organic synthesis, particularly in bromination reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetamide, N,N-dihexyl- can be synthesized through the bromination of N,N-dihexylacetamide. The typical reaction involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of Bromoacetamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
Bromoacetamide, N,N-dihexyl- primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Bromoacetamide, N,N-dihexyl-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-dihexylacetamide, while oxidation with potassium permanganate can produce corresponding carboxylic acids .
Scientific Research Applications
Bromoacetamide, N,N-dihexyl- has several applications in scientific research:
Organic Synthesis: It is used as a brominating agent in the synthesis of various organic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its use in the development of new pharmaceuticals.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Bromoacetamide, N,N-dihexyl- involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-Bromoacetamide: Similar in structure but lacks the hexyl groups.
N-Bromosuccinimide: Another brominating agent commonly used in organic synthesis.
N-Bromophthalimide: Used for similar bromination reactions but has a different structural framework.
Uniqueness
Bromoacetamide, N,N-dihexyl- is unique due to the presence of the two hexyl groups, which can influence its reactivity and solubility. This structural feature can make it more suitable for specific applications compared to other brominating agents .
Properties
CAS No. |
204575-47-3 |
|---|---|
Molecular Formula |
C14H28BrNO |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-bromo-N,N-dihexylacetamide |
InChI |
InChI=1S/C14H28BrNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
QAVOJOUQVKLRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
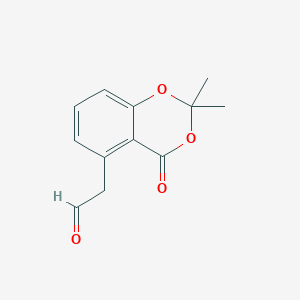
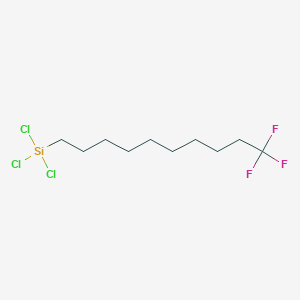
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
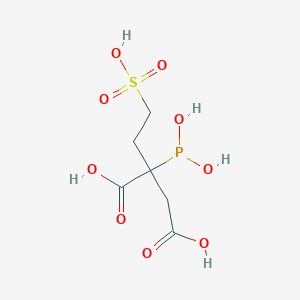
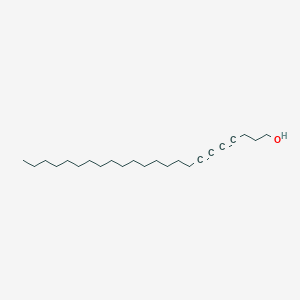
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
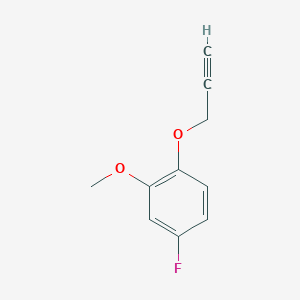
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)
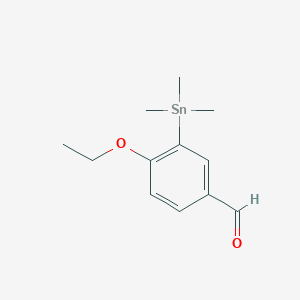

![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
